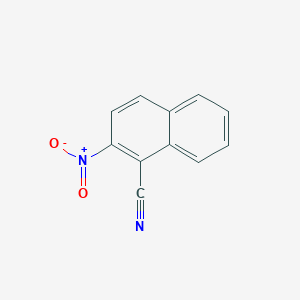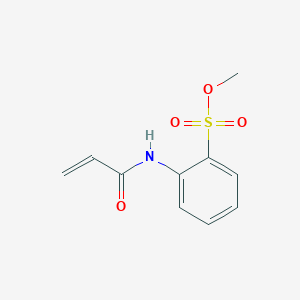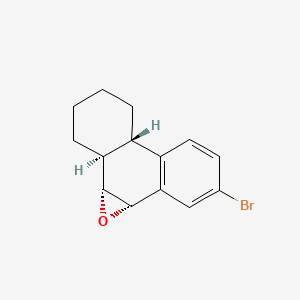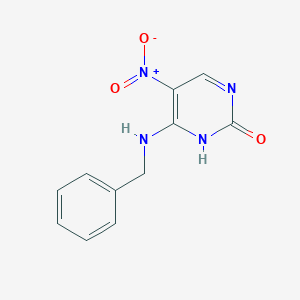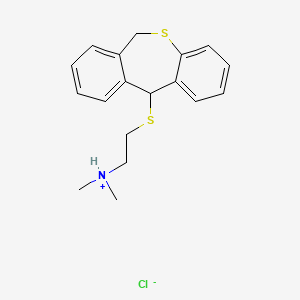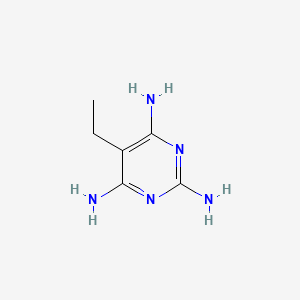
1,2,4-Butanetriol,triacetate,(S)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Butanetriol, triacetate, (S)-(9ci) is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.2304 g/mol . This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydrophilic alcoholic hydroxyl groups . The compound is chiral, meaning it has two possible enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, triacetate can be synthesized through the acetylation of 1,2,4-butanetriol. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, triacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Butanetriol, triacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2,4-butanetriol and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 1,2,4-Butanetriol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Butanetriol, triacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-butanetriol, triacetate involves its hydrolysis to release 1,2,4-butanetriol and acetic acid . The released 1,2,4-butanetriol can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, it can enhance the solubility and bioavailability of the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but different structural arrangement.
Erythritol: Another polyol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, triacetate is unique due to its acetylated structure, which imparts different chemical properties compared to its parent compound and other similar triols. The acetyl groups make it more hydrophobic and alter its reactivity, making it suitable for specific applications in chemistry and industry .
Properties
Molecular Formula |
C10H16O6 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[(3S)-3,4-diacetyloxybutyl] acetate |
InChI |
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m0/s1 |
InChI Key |
RPOOYSKKKVGNAP-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)OCC[C@@H](COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
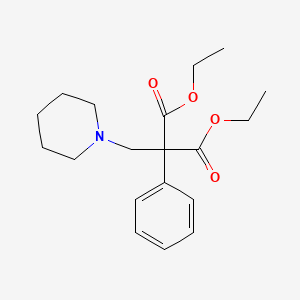
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
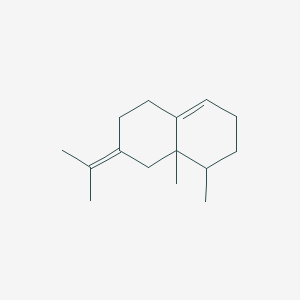
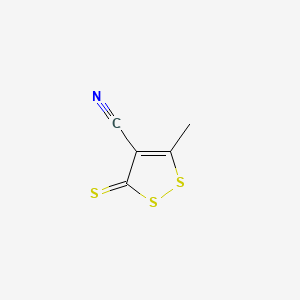
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
